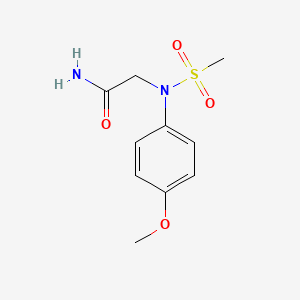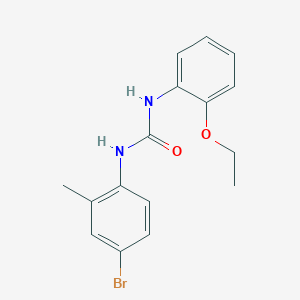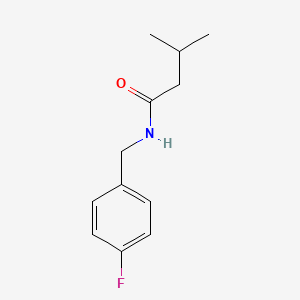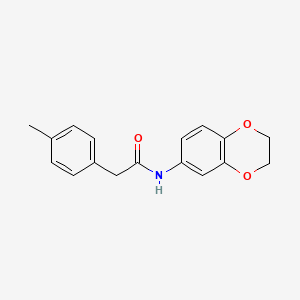
N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide, also known as BDMNB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDMNB belongs to the class of nitroaromatic compounds and is widely used for its anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide is not fully understood. However, studies suggest that this compound exerts its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses. This compound also inhibits the activation of MAPKs, which are involved in the signaling pathways of inflammation. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins such as Bcl-2. This compound also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of nitric oxide, a molecule that plays a role in inflammation. This compound also inhibits the production of reactive oxygen species, which are involved in oxidative stress. In cancer cells, this compound induces DNA damage and inhibits the expression of genes involved in cell cycle regulation. In vivo studies have shown that this compound reduces inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in common organic solvents, which makes it easy to handle in lab experiments. However, this compound has some limitations. It is a toxic compound and should be handled with care. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research of N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide. One direction is to investigate the potential of this compound as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study the mechanism of action of this compound in more detail to better understand its anti-inflammatory and anti-cancer properties. Additionally, the development of this compound derivatives with improved pharmacological properties could lead to the development of more effective drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it an attractive target for scientific research. Further studies are needed to fully understand the mechanism of action of this compound and to develop more effective drugs based on this compound.
Métodos De Síntesis
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide involves the reaction of 2-nitrobenzoyl chloride with 2-bromo-4,5-dimethyl aniline in the presence of a base. The reaction yields this compound as a yellow crystalline solid with a melting point of 131-133°C. The purity of the compound can be confirmed by analyzing its spectral data using techniques such as NMR, IR, and Mass Spectrometry.
Aplicaciones Científicas De Investigación
N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound also exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been found to possess anti-bacterial properties against Gram-positive bacteria such as Staphylococcus aureus.
Propiedades
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-7-12(16)13(8-10(9)2)17-15(19)11-5-3-4-6-14(11)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKHYEOICHEYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)
![N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5835560.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5835564.png)


![7-bromo-4,11-dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline](/img/structure/B5835587.png)
![3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5835593.png)

![N,N-diethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5835609.png)
![3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5835621.png)


![2-chloro-5-{5-[2-(1H-tetrazol-5-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5835651.png)
![1-(4-biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5835660.png)
